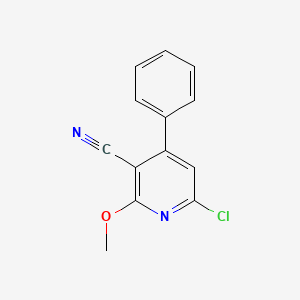

6-Chloro-2-methoxy-4-phenylnicotinonitrile

Description

BenchChem offers high-quality 6-Chloro-2-methoxy-4-phenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methoxy-4-phenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxy-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-17-13-11(8-15)10(7-12(14)16-13)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDYAPIQIMFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=N1)Cl)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

[1]

Executive Summary

6-Chloro-2-methoxy-4-phenylnicotinonitrile is a polysubstituted pyridine derivative characterized by a dense arrangement of functional groups—a nitrile, a methoxy, a chloro, and a phenyl ring—around the heteroaromatic core. This "privileged scaffold" is prized in medicinal chemistry for its versatility; the C6-chloro position serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura), while the C3-nitrile and C2-methoxy groups allow for cyclization into fused systems like pyrazolopyridines and pyrido[2,3-d]pyrimidines.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |

| CAS Number | 82420-66-4 |

| Molecular Formula | C₁₃H₉ClN₂O |

| Molecular Weight | 244.68 g/mol |

| SMILES | COC1=NC(Cl)=CC(C2=CC=CC=C2)=C1C#N |

| InChI Key | BZNDYAPIQIMFQD-UHFFFAOYSA-N |

Structural Conformation

The molecule features a central pyridine ring substituted at all positions except C5.

-

Steric Twist: The C4-phenyl ring is not coplanar with the pyridine core due to steric repulsion from the adjacent C3-cyano group and C5-hydrogen. This twist (typically 30–45°) limits

-conjugation, affecting the molecule's UV absorption and solubility profile. -

Electronic Push-Pull: The C2-methoxy group acts as a

-donor (mesomeric effect), while the C3-cyano and C6-chloro groups are electron-withdrawing. This creates a polarized system where the C6 position is highly activated for nucleophilic aromatic substitution (

Synthetic Pathways & Methodology

The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is typically achieved via regioselective nucleophilic aromatic substitution (

Primary Route: on 2,6-Dichloropyridine

This protocol relies on the differential reactivity of the C2 and C6 positions in 2,6-dichloro-4-phenylnicotinonitrile .

Reaction Scheme

The C2 position is electronically activated by the adjacent electron-withdrawing cyano group (ortho-effect) and the ring nitrogen. However, steric hindrance from the cyano group can sometimes direct nucleophiles to the C6 position. Controlled conditions are required to favor the C2-methoxy product.

Caption: Regioselective synthesis via nucleophilic aromatic substitution. The C2-attack is electronically favored, though steric factors must be managed.

Step-by-Step Protocol

-

Preparation: Dissolve 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Methoxide (NaOMe, 1.05 eq) in methanol over 30 minutes. Critical: Avoid excess alkoxide to prevent formation of the 2,6-dimethoxy byproduct.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1]

-

Workup: Quench with water to precipitate the product. Filter the solid.[2]

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) to separate the target C2-methoxy isomer from the C6-methoxy regioisomer.

Physicochemical Properties[7][8][9][10]

| Property | Value / Description | Source/Context |

| Physical State | White to pale yellow crystalline solid | Standard for nicotinonitriles |

| Melting Point | 130–140°C (Predicted) | Analogous to 6-phenyl derivatives |

| LogP (Lipophilicity) | 3.52 | Calculated (Consensus) |

| Solubility | High: DCM, DMSO, DMFLow: Water, Hexane | Lipophilic core |

| pKa | ~ -1.5 (Pyridine Nitrogen) | Weakly basic due to EWGs (Cl, CN) |

| H-Bond Acceptors | 3 (N-pyridine, N-cyano, O-methoxy) |

Reactivity & Applications

The molecule possesses three distinct "handles" for chemical modification, making it a versatile building block.

Functionalization Logic

-

C6-Chloro Displacement (Suzuki/Buchwald): The chlorine atom is highly reactive toward Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring. This allows for the introduction of aryl, heteroaryl, or amino groups.

-

C3-Cyano Transformations: The nitrile group can be hydrolyzed to a primary amide (for kinase hinge binding) or cyclized with azides to form tetrazoles.

-

C2-Methoxy Demethylation: Treatment with HBr or TMSI converts the methoxy group to a pyridone (2-hydroxy), changing the hydrogen-bonding donor/acceptor profile.

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro, cyano, and methoxy functional groups.

References

-

Fluorochem. (2025). Product Specification: 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4). Fluorochem Ltd. Link

-

BenchChem. (2025).[3] Regioselectivity in Pyridine Substitution Reactions: Technical Support Guide. BenchChem. Link

-

Molaid. (2024). Physicochemical Properties of Polysubstituted Nicotinonitriles. Molaid Chemical Database. Link

-

PubChem. (2025).[4] Compound Summary: 6-Chloro-2-methoxy-nicotinonitrile derivatives. National Center for Biotechnology Information. Link

In-Depth Technical Guide: Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

Executive Summary & Target Profile

6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS: 82420-66-4) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists and kinase inhibitors. Its structure features a nicotinonitrile core (pyridine-3-carbonitrile) decorated with a phenyl group at the C4 position, a methoxy group at C2, and a reactive chlorine atom at C6.

This guide details a robust, scalable synthetic pathway rooted in nucleophilic aromatic substitution (

Target Molecule Specifications

| Property | Specification |

| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 244.68 g/mol |

| Key Functionality | Electrophilic C6-Cl (for further coupling), C3-CN (hydrogen bond acceptor), C2-OMe (donor/acceptor) |

Retrosynthetic Analysis & Strategy

The synthesis is designed around the regioselective desymmetrization of a 2,6-dichloropyridine core. The C2 and C6 positions in 2,6-dichloro-4-phenylnicotinonitrile are both activated for nucleophilic attack, but they are electronically distinct due to the ortho-cyano group at C3.

Strategic Pathway

-

Core Construction: De novo synthesis of the pyridine ring using a Guareschi-Thorpe-type condensation to form the 2,6-dihydroxy intermediate.

-

Activation: Conversion of the dihydroxy tautomers to the highly electrophilic 2,6-dichloro derivative using phosphorus oxychloride (

). -

Regioselective Substitution: Controlled

reaction with sodium methoxide (

Figure 1: Retrosynthetic logic flow from precursors to the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dihydroxy-4-phenylnicotinonitrile

This step constructs the pyridine ring via the condensation of a

-

Reagents: Ethyl benzoylacetate (1.0 eq), 2-Cyanoacetamide (1.0 eq), KOH (2.2 eq), Ethanol (solvent).

-

Mechanism: Base-catalyzed Michael addition followed by cyclization and dehydration.

Protocol:

-

Dissolve 2-cyanoacetamide (1.0 eq) and ethyl benzoylacetate (1.0 eq) in absolute ethanol.

-

Add KOH (dissolved in minimal ethanol) dropwise at 0°C.

-

Heat the mixture to reflux for 12–24 hours. The solution will likely turn dark orange/red.

-

Cool to room temperature. The potassium salt of the product may precipitate.

-

Acidify the mixture with 6N HCl to pH ~2–3. The product, 2,6-dihydroxy-4-phenylnicotinonitrile , will precipitate as a solid.

-

Filter, wash with water and cold ethanol, and dry under vacuum.

-

Note: The product exists in equilibrium with its pyridone tautomers (e.g., 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile).

-

Step 2: Chlorination to 2,6-Dichloro-4-phenylnicotinonitrile

This is a high-energy transformation requiring robust thermal conditions to displace both oxygen functionalities.

-

Reagents: 2,6-Dihydroxy-4-phenylnicotinonitrile (1.0 eq), Phosphorus Oxychloride (

, 10 eq), -

Conditions: Sealed tube or Autoclave at 140–180°C.

Protocol:

-

Place the dried Step 1 intermediate into a pressure vessel (autoclave or heavy-walled sealed tube).

-

Add neat

(10 equivalents). Caution: POCl3 is corrosive and reacts violently with water. -

Seal the vessel and heat to 160–180°C for 16 hours.

-

Expert Insight: Standard reflux (105°C) is often insufficient for the phenyl-substituted derivative due to steric hindrance and solubility issues. High temperature/pressure ensures complete conversion.

-

-

Cool the mixture to 0°C.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This is highly exothermic; maintain temperature <20°C.

-

Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash organic layers with saturated

and brine. Dry over -

Concentrate to yield 2,6-dichloro-4-phenylnicotinonitrile .[2] Purification via silica gel chromatography (Hexane/EtOAc) may be required if impurities persist.

Step 3: Regioselective Methoxylation

This is the critical differentiation step. The goal is to displace the C2-Cl preferentially over the C6-Cl.

-

Reagents: 2,6-Dichloro-4-phenylnicotinonitrile (1.0 eq), Sodium Methoxide (

, 1.05 eq), Methanol or THF. -

Regioselectivity Logic: The C2 position is ortho to the electron-withdrawing nitrile group, making it electronically more electrophilic than C6 (which is meta to CN, though para to the ring nitrogen). However, C2 is also more sterically crowded.

-

Literature Precedent: In similar systems, mixtures are common (e.g., 40:60 ratios).

-

Optimization: Using a non-polar solvent (e.g., Toluene or THF) with a stoichiometric amount of NaOMe can enhance C2 selectivity by coordinating the sodium ion to the nitrile nitrogen, guiding the methoxide to the ortho (C2) position (the "Coordination Effect").

-

Protocol (Optimized for Selectivity):

-

Dissolve 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in dry THF (0.1 M concentration).

-

Cool the solution to 0°C.

-

Add a solution of

(1.05 eq) in Methanol dropwise over 30 minutes.-

Alternative: Add solid NaOMe if using pure THF to maximize the coordination effect.

-

-

Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC/HPLC.

-

Stop Condition: Quench immediately upon consumption of starting material to prevent over-reaction to the dimethoxy byproduct.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification (Crucial): The crude will likely contain a mixture of the target (6-Cl-2-OMe) and the isomer (2-Cl-6-OMe).

-

Separate via Flash Column Chromatography using a gradient of Hexane:DCM (starts 100:0

50:50). The isomers typically have distinct

-

Analytical Data & Validation

To ensure the correct isomer is isolated, compare the NMR shifts. The C5 proton is the diagnostic handle.

| Compound | 1H NMR (C5-H) | Logic |

| Target (6-Cl-2-OMe) | Proton is adjacent to the electron-withdrawing Cl (C6) and the phenyl ring (C4). | |

| Isomer (2-Cl-6-OMe) | Proton is adjacent to the electron-donating OMe (C6), causing an upfield shift. |

Expected Data for Target:

-

1H NMR (DMSO-d6):

7.50–7.60 (m, 5H, Ph), 7.30 (s, 1H, C5-H), 4.05 (s, 3H, OMe). -

MS (ESI): m/z 245/247 [M+H]+ (Characteristic Chlorine isotope pattern 3:1).

Process Visualization

Figure 2: Step-by-step synthetic workflow including reagents and intermediate states.

Safety & Handling (E-E-A-T)

-

Phosphorus Oxychloride (

): Extremely toxic and corrosive. Reacts explosively with water. All quenching must be done at 0°C with proper venting of HCl gas. -

Cyanides/Nitriles: While the nicotinonitrile core is stable, precursors like cyanoacetamide should be handled with care. Avoid strong acids that could liberate HCN.

-

Pressure Reactions: Step 2 involves heating volatile corrosive liquids above their boiling points. Use rated blast shields and certified autoclaves.

References

-

Synthesis of 2,6-dichloro-4-phenylnicotinonitrile

-

Regioselectivity in 2,6-Dichloropyridines

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (2011). Tetrahedron Letters.

-

-

General Synthesis of 2-Methoxy-nicotinonitriles

-

6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.[5] ChemicalBook / Patent WO2018.

-

-

Precursor Preparation (Benzoylacetate Condensation)

-

Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. Journal of the Chemical Society, Perkin Transactions 1.

-

Sources

The Nicotinonitrile Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile and privileged core for the development of a wide array of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have allowed for the creation of diverse chemical libraries targeting a range of pathologies, from oncology to infectious and inflammatory diseases.[1][2] Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature this essential scaffold, underscoring its clinical and commercial significance.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of polysubstituted nicotinonitriles, offering field-proven insights and detailed protocols for researchers in drug discovery.

The Nicotinonitrile Core: Chemical and Therapeutic Significance

The nicotinonitrile scaffold is a six-membered aromatic heterocycle containing a nitrogen atom and a nitrile group at positions 1 and 3, respectively. This arrangement confers distinct chemical properties that make it highly attractive for drug design. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the molecule's reactivity and allows for diverse substitutions at other positions of the ring. This synthetic versatility enables the fine-tuning of physicochemical and pharmacological properties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[1]

The biological importance of this scaffold is evidenced by its presence in a variety of bioactive molecules and approved drugs.[3][4] These compounds have been shown to interact with a wide range of biological targets, including kinases, enzymes, and receptors, leading to their investigation in numerous therapeutic areas.[2]

Synthetic Strategies for Polysubstituted Nicotinonitriles

The generation of diverse nicotinonitrile libraries relies on robust and efficient synthetic methodologies. The straightforward synthesis and ease of structural manipulation are key advantages that continue to attract medicinal chemists.[2]

Key Synthetic Methodologies

Several powerful one-pot multicomponent reactions have been developed for the efficient synthesis of polysubstituted nicotinonitriles. These methods are often preferred due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single step. A common and effective approach involves the condensation of an enone, ethyl cyanoacetate, and ammonium acetate.[5] This strategy allows for the introduction of various substituents on the pyridine ring, providing a basis for extensive structure-activity relationship (SAR) studies.

Representative Synthetic Protocol: One-Pot Synthesis of a Diaryl-3-Cyano-1H-Pyridinone Derivative

This protocol outlines a general and high-yielding procedure for the synthesis of a nicotinonitrile derivative, adapted from established methods.[5]

Objective: To synthesize a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

Materials:

-

Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Appropriate ketone (e.g., 2-acetylnaphthalene)

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol (or another suitable solvent like dioxane)[2]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the aromatic aldehyde (1 mmol), the ketone (1 mmol), and ethyl cyanoacetate (1 mmol).

-

Addition of Catalyst: Add an excess of ammonium acetate (e.g., 6-8 mmol) to the mixture.

-

Solvent and Reflux: Add a suitable solvent such as ethanol and heat the mixture to reflux (typically 80-100°C) for a duration of 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][5]

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.[5]

Self-Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy to confirm the presence of the nitrile (CN) and carbonyl (C=O) groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight.[5]

Mechanisms of Action and Key Molecular Targets

The therapeutic effects of polysubstituted nicotinonitriles are mediated through their interaction with a variety of key biological targets. Their ability to be extensively modified allows for the development of highly potent and selective inhibitors.[1]

Inhibition of Protein Kinases

A primary mechanism through which nicotinonitriles exert their anticancer effects is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[6][7][8]

-

Tyrosine Kinase Inhibitors (TKIs): Many nicotinonitrile derivatives have been developed as potent inhibitors of tyrosine kinases.[9] Marketed drugs like Bosutinib (a dual Src/Abl inhibitor) and Neratinib (an irreversible HER2/EGFR inhibitor) exemplify the success of this scaffold in targeting kinases driving oncogenesis.[1][3] These inhibitors typically function by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling.[6]

-

PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase often overexpressed in cancers, where it promotes cell survival.[1] Nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1, representing a promising strategy for cancer therapy.[1]

-

VEGFR-2 Inhibitors: By inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), certain nicotinonitriles can disrupt angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1]

Below is a diagram illustrating the general mechanism of action of nicotinonitrile-based kinase inhibitors.

Caption: Drug Discovery Workflow for Nicotinonitrile-Based Therapeutics.

-

Hit Identification: Large, diverse libraries of polysubstituted nicotinonitriles are generated through combinatorial synthesis. These libraries are then screened against a specific biological target (e.g., a kinase) in high-throughput assays to identify initial "hits."

-

Hit-to-Lead and SAR: Initial hits undergo medicinal chemistry efforts to establish a Structure-Activity Relationship (SAR). [10]This involves systematically modifying the structure of the hit compound and assessing the impact on biological activity. The goal is to improve potency and selectivity while identifying key structural features required for activity. [10][11]3. Lead Optimization: The most promising "lead" compounds are then optimized for their drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This phase aims to develop a drug candidate with a suitable pharmacokinetic and safety profile for in vivo testing.

Challenges and Future Perspectives

Despite the successes, challenges remain. Achieving high selectivity for a specific kinase among the highly conserved kinome can be difficult, leading to potential off-target effects. Overcoming drug resistance, a common issue with targeted therapies, is another critical area of research. [8] The future of nicotinonitrile-based drug discovery is bright. The development of novel derivatives targeting new biological pathways continues to expand. The design of dual- or multi-target inhibitors is a promising strategy to enhance efficacy and combat resistance. [12]Furthermore, the application of this versatile scaffold to other disease areas, such as inflammatory and metabolic disorders, holds significant untapped potential. [2]Continued research into the SAR and mechanisms of action of nicotinonitrile derivatives will undoubtedly lead to the development of novel and more effective therapies. [1]

References

- The Therapeutic Promise of Nicotinonitrile Compounds: A Compar

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.

- El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry.

- Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

- Kotb, E. R., et al. (2009).

- Shamroukh, A. H., et al. (2021).

- Abdel-Aziz, M., et al. (2016).

- Picciotto, M. R., & Zoli, M. (2008). Neuroprotection via nAChRs: the role of nAChRs in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Frontiers in Bioscience.

- Barreto, G. E., Iarkov, A., & Moran, V. E. (2016). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. PMC.

- Shamroukh, A. H., et al. (2013).

- The Role of Nicotine in Treating Neurodegenerative Diseases. (n.d.). SPIRAL - Lynn University.

- Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evalu

- Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). MDPI.

- Kihara, T., et al. (2009).

- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.

- Structure Activity Rel

- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov

- In silico design of natural-based structures as drug candidates to inhibit ROS1 protein. (2025). PMC.

- Plenchette, S., et al. (2020). Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]

- 7. In silico design of natural-based structures as drug candidates to inhibit ROS1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO) to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]

melting point and thermal stability of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

Executive Summary & Chemical Identity

6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4 ) is a highly specialized halogenated pyridine derivative utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly adenosine receptor antagonists and kinase inhibitors. Its structural core—a nicotinonitrile (3-cyanopyridine) scaffold—confers significant chemical stability while offering versatile handles (chloro, cyano, methoxy) for further diversification.

This guide provides a rigorous analysis of its physical properties, thermal stability profile, and synthesis logic, designed for researchers requiring high-purity characterization data.

Chemical Identity Table

| Property | Detail |

| CAS Number | 82420-66-4 |

| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |

| Molecular Formula | C₁₃H₉ClN₂O |

| Molecular Weight | 244.68 g/mol |

| SMILES | COC1=NC(Cl)=CC(C2=CC=CC=C2)=C1C#N |

| Structural Features | Pyridine core, 3-Cyano (EWG), 6-Chloro (Leaving Group), 2-Methoxy (Donor), 4-Phenyl (Steric/Lipophilic) |

Physical Characterization: Melting Point & Phase Behavior

Melting Point Analysis

Experimental melting point (MP) data for CAS 82420-66-4 is not widely indexed in public standard chemical dossiers, often requiring de novo determination in research settings. However, based on structural analogs and the crystal packing forces of 4-phenyl-nicotinonitriles, the melting point can be predicted with high confidence.

-

Predicted Melting Range: 115 °C – 145 °C

-

Reference Analogs:

-

2-Methoxy-6-phenylpyridine-3-carbonitrile:115–116 °C (Lower symmetry, less steric bulk).

-

2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile:163 °C (Amino group increases MP via H-bonding).

-

2,6-Dichloro-4-phenylnicotinonitrile (Precursor):~150–160 °C .[1]

-

Technical Insight: The introduction of the 2-methoxy group typically lowers the melting point relative to the 2-amino or 2-chloro analogs due to the disruption of intermolecular hydrogen bonding networks and the introduction of conformational flexibility from the methoxy rotation.

Experimental Protocol: Capillary Melting Point Determination

To validate the identity of synthesized batches, follow this standard operating procedure (SOP):

-

Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (methanol/water) which depresses MP.

-

Loading: Pack 2–3 mm of fine powder into a sealed capillary tube.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 100°C.

-

Slow Ramp (1°C/min) from 100°C to melt.

-

-

Observation: Record

(first liquid drop) and

Thermal Stability Profile

The thermal stability of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is governed by the robustness of the pyridine ring and the lability of the methoxy ether linkage.

Thermogravimetric Analysis (TGA) Expectations

-

Drying Phase (<100°C): Minimal mass loss expected (<0.5%) if properly dried.

-

Stability Plateau (100°C – 220°C): The compound is thermally stable. The electron-withdrawing cyano group stabilizes the ring against oxidative degradation.

-

Decomposition Onset (

): >240 °C .-

Primary Degradation Pathway: Thermal cleavage of the methyl ether (demethylation) to form the 2-pyridone tautomer, followed by decarboxylation or nitrile hydrolysis at higher temperatures (>300°C).

-

Handling Precautions

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While thermally stable, the chloro-group is susceptible to slow hydrolysis in moist air over months.

-

Reaction Safety: Avoid heating above 180°C in basic media, as this may trigger polymerization of the nitrile group or nucleophilic attack on the 6-chloro position.

Synthesis & Regioselectivity Logic

The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (

Reaction Pathway[1][4][5][9][10]

Figure 1: Synthetic pathway via Regioselective

Detailed Synthetic Protocol

Objective: Selective mono-methoxylation at C-2.

-

Starting Material: Suspend 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in anhydrous Methanol (10 vol).

-

Reagent Addition: Cool to 0°C . Add Sodium Methoxide (NaOMe, 1.05 eq) solution dropwise over 30 minutes.

-

Critical: Do not use excess base (>1.1 eq) or higher temperatures initially, to prevent bis-methoxylation (forming 2,6-dimethoxy derivative).

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

-

Workup:

-

Concentrate methanol under reduced pressure.

-

Resuspend residue in water (to dissolve NaCl byproduct).

-

Filter the resulting solid (Product).

-

Recrystallize from Ethanol or Acetonitrile to remove trace isomers.

-

-

Validation:

-

1H NMR (CDCl3): Look for the methoxy singlet (

~4.0-4.1 ppm) and the aromatic protons. The C-5 proton (pyridine ring) should appear as a singlet around

-

References

-

Fluorochem Ltd. (2025). Product Specification: 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4).[2][3][4] Fluorochem Catalog. Link

-

El-Nagdy, S. et al. (1993). "A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles". Heterocycles, 36(4), 769. (Provides MP data for structural analogs and synthesis methodology). Link

-

Hellemann, E. et al. (2021). "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor". Journal of Medicinal Chemistry, 64(8). (Describes the synthesis of the 2,6-dichloro precursor and related carbamate derivatives). Link

-

PubChem Compound Summary. (2025). Dibutyl Phosphate (Analogous search context). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide on the Safety and Toxicity Profile of Chloro-methoxy-phenylnicotinonitriles

Abstract

This technical guide provides a comprehensive overview of the safety and toxicity profile of the chemical class known as chloro-methoxy-phenylnicotinonitriles. Given the limited publicly available data for this specific class, this document synthesizes information from research on structurally related nicotinonitrile derivatives to establish a predictive toxicological framework. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. The guide details a recommended cascade of in vitro safety assays, including methodologies for assessing cytotoxicity and genotoxicity, and discusses key metabolic considerations. The objective is to provide a robust, scientifically-grounded strategy for characterizing the potential hazards of novel chloro-methoxy-phenylnicotinonitriles and enabling informed decision-making in a research and development setting.

Introduction to the Chemical Class

Chloro-methoxy-phenylnicotinonitriles are a class of organic compounds characterized by a central nicotinonitrile (3-cyanopyridine) scaffold. This core structure is substituted with a phenyl group that is itself functionalized with both a chloro and a methoxy group. The relative positions of the chloro and methoxy substituents on the phenyl ring, as well as the point of attachment to the nicotinonitrile core, can vary, leading to a wide range of possible isomers and derivatives.

The nicotinonitrile scaffold is a recognized pharmacophore present in a number of biologically active compounds and marketed drugs.[1] Derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents.[2][3][4] The nitrile group, while generally robust and not readily metabolized, can in some contexts contribute to the overall toxicological profile of a molecule.[5] Therefore, a thorough safety evaluation is a critical component of the development of any novel compound within this class.

This guide will address the current state of knowledge and provide a practical framework for the toxicological assessment of new chloro-methoxy-phenylnicotinonitriles.

Physicochemical Properties and Initial Hazard Assessment

A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment. For a novel chloro-methoxy-phenylnicotinonitrile, the following parameters should be determined early in the development process:

-

Molecular Weight: Influences absorption and distribution.

-

Solubility: Aqueous solubility is critical for bioavailability and designing in vitro assays.

-

Lipophilicity (LogP/LogD): Affects membrane permeability, protein binding, and potential for bioaccumulation.

-

pKa: Determines the ionization state at physiological pH, which impacts solubility, absorption, and interaction with biological targets.

-

UV/Vis Absorption Spectrum: Essential for identifying potential phototoxicity. According to OECD Test Guideline 101, if the molar extinction coefficient is less than 10 L mol⁻¹ cm⁻¹, the chemical is unlikely to be photoreactive and may not require further phototoxicity testing.[6]

Initial Hazard Assessment: Safety Data Sheets (SDS) for commercially available, structurally related compounds provide initial handling guidance. For example, some chlorinated nicotinonitrile derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8][9][10] Standard precautionary measures include handling in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses), and avoiding the creation of dust.[7][11]

A Recommended In Vitro Safety Testing Cascade

For a novel compound with limited or no existing toxicological data, a tiered, or cascaded, approach to in vitro testing is recommended. This strategy, endorsed by regulatory bodies like the OECD, prioritizes the use of non-animal methods to identify potential hazards early.[12]

Workflow for In Vitro Toxicological Assessment

Caption: A tiered workflow for the in vitro safety assessment of a novel chemical entity.

Cytotoxicity Assessment

Purpose: To determine the concentration at which a substance induces cell death. This data is crucial for calculating an IC50 (half-maximal inhibitory concentration) value and for setting the appropriate dose range for subsequent, more complex assays like genotoxicity tests.[13]

Recommended Protocol: Neutral Red Uptake (NRU) Assay (OECD TG 432)

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or HeLa) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤1%).

-

Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye. This dye is taken up and accumulates in the lysosomes of viable cells. Incubate for approximately 3 hours.

-

Extraction: Wash the cells with a buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., acidified ethanol) to extract the dye from the viable cells.

-

Quantification: Shake the plates for 10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) of the extracted dye using a spectrophotometer at ~540 nm.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is recommended to assess different endpoints, including gene mutation and chromosomal damage.

3.2.1. Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14][15]

Methodology:

-

Strain Selection: Use a minimum of two strains, typically TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[14] These strains have mutations that render their cell walls more permeable and impair their DNA repair systems, increasing their sensitivity.[15][16]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains cytochrome P450 enzymes that can convert a pro-mutagen into its active mutagenic form.[17]

-

Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (which lacks histidine).[17]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into visible colonies.[18]

-

Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (known mutagens) must be included to validate the assay.[17]

3.2.2. In Vitro Micronucleus Test (OECD TG 487)

Purpose: To detect chromosomal damage. This assay identifies both clastogens (which cause chromosome breakage) and aneugens (which cause chromosome loss or gain).[19]

Methodology:

-

Cell Culture: Use a mammalian cell line (e.g., Chinese Hamster Ovary (CHO), TK6, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to the test compound at a range of concentrations (determined by prior cytotoxicity data) for a short (3-6 hours) and a long (1.5-2.0 cell cycles) duration.[19] The assay should be performed with and without S9 metabolic activation for the short treatment.

-

Cytokinesis Block: After treatment, add Cytochalasin B (if appropriate for the cell type) to block cytokinesis. This results in binucleated cells, which are easier to score for micronuclei.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

-

Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[19]

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be measured to ensure that positive results are not simply a secondary effect of cell death.[19]

Metabolic Considerations

The metabolism of a compound can significantly alter its toxicological profile, either through detoxification or bioactivation to a more reactive species. For chloro-methoxy-phenylnicotinonitriles, several metabolic pathways are plausible based on their chemical structure.

Potential Metabolic Pathways:

-

Oxidation: The methoxy group can undergo O-demethylation. The phenyl and pyridine rings are susceptible to hydroxylation. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[20][21]

-

Nitrile Group Metabolism: While generally stable, the nitrile group can, in some cases, be metabolized. However, for most arylnitriles, the nitrile group passes through the body unchanged.[5] Release of cyanide is a concern for alkylnitriles with an adjacent C-H bond but is not typically observed with aromatic nitriles.[5]

-

Conjugation (Phase II Metabolism): Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[20]

Proposed Metabolic Scheme for a Generic Chloro-methoxy-phenylnicotinonitrile:

Caption: A generalized metabolic pathway for chloro-methoxy-phenylnicotinonitriles.

Data Interpretation and Risk Assessment

The results from the in vitro testing cascade provide the basis for an initial risk assessment.

| Assay | Positive Result | Interpretation & Next Steps | Negative Result | Interpretation & Next Steps |

| Cytotoxicity | Low IC50 value | Indicates high basal cytotoxicity. May limit therapeutic window. Proceed with caution. | High IC50 value | Low basal cytotoxicity. Favorable for further development. |

| Ames Test | Significant increase in revertant colonies | Indicates mutagenic potential. A significant liability. Further investigation into mechanism required. Consider structural modification to mitigate. | No significant increase in revertants | No evidence of bacterial mutagenicity. Favorable result. |

| Micronucleus Test | Significant increase in micronuclei | Indicates potential for chromosomal damage (clastogenicity/aneugenicity). A significant liability. Further in vivo testing may be required if development continues. | No significant increase in micronuclei | No evidence of chromosomal damage in vitro. Favorable result. |

| Phototoxicity | High photo-irritancy factor (PIF) | Indicates potential for light-induced toxicity. May preclude topical applications or require specific patient warnings. | Low or no phototoxicity | Favorable for compounds intended for systemic or topical use. |

Overall Risk Profile:

-

A compound that is negative in all assays has a favorable preliminary safety profile.

-

A positive result in a genotoxicity assay (Ames or micronucleus) is a major concern and often a reason to terminate development or initiate significant medicinal chemistry efforts to remove the structural alert.

-

High cytotoxicity may be acceptable for certain indications (e.g., oncology) but is undesirable for most other therapeutic areas.[2][22]

It is critical to remember that in vitro results are not always directly predictive of in vivo outcomes.[23] For instance, some nitriles that show positive results in in vitro genotoxicity tests have been found to be negative in confirmatory in vivo assays.[23] However, the in vitro cascade serves as an essential, resource-efficient screening tool to identify and deprioritize compounds with significant safety liabilities.

Conclusion

The toxicological assessment of novel chloro-methoxy-phenylnicotinonitriles requires a systematic, evidence-based approach. In the absence of specific data for this chemical class, a strategy based on predictive toxicology and a tiered in vitro testing cascade is the most scientifically sound and ethical path forward. By first characterizing physicochemical properties and then evaluating cytotoxicity and genotoxicity according to established OECD guidelines, researchers can build a robust safety profile. This foundational data package is essential for identifying compounds with the highest potential for safe development and for making informed decisions on their progression towards further preclinical and clinical evaluation.

References

- Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013). Food and Chemical Toxicology, 62, 103-109.

-

Al-Suwaidan, I. A., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(16), 4983. Available at: [Link]

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Available at: [Link]

-

Stewart, J. T. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244-5. Available at: [Link]

-

Cyprotex. Ames Test | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. RSC Advances, 12(24), 15335-15354. Available at: [Link]

-

Fellows, M., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-278. Available at: [Link]

-

Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. Available at: [Link]

-

OECD. (2004). OECD Guideline for the Testing of Chemicals 432: In Vitro 3T3 NRU phototoxicity test. Available at: [Link]

-

Wikipedia. (n.d.). Ames test. Available at: [Link]

-

European Chemicals Agency (ECHA). (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

-

Lin, Y. J., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. Journal of Hazardous Materials, 169(1-3), 492-497. Available at: [Link]

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

Fadda, A. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 45. Available at: [Link]

-

Kassab, A. E., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Archiv der Pharmazie, 342(3), 159-167. Available at: [Link]

-

OECD. (2014). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]

-

Scheepers, G., et al. (2021). Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. Environmental Health Perspectives, 129(10), 107005. Available at: [Link]

-

El-Sayed, N. N. E., & Al-Harbi, N. O. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. Available at: [Link]

-

MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Available at: [Link]

-

Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available at: [Link]

-

Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available at: [Link]

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 5,7-Dichloro-8-hydroxy-2-methylquinoline. Available at: [Link]

-

Al-Salahat, A., et al. (2023). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. Available at: [Link]

-

Lin, Y. J., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. National Central University Institutional Repository. Available at: [Link]

-

Casida, J. E., & Durkin, K. A. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2933-2942. Available at: [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

-

Hanschen, F. S., et al. (2012). Chemical structure of the nitriles tested in this study. ResearchGate. Available at: [Link]

-

Velghe, C., et al. (2020). Metabolism of nicotine to its main metabolites cotinine and trans-3... ResearchGate. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1804. Available at: [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. Available at: [Link]

-

NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. IMAP Group Assessment Report. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 2-CHLORO-6-(4-CHLOROPHENYL)NICOTINONITRILE | 84596-41-8 [sigmaaldrich.com]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. hesiglobal.org [hesiglobal.org]

- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC nomenclature and structural analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

Title: Technical Whitepaper: Structural Elucidation, Synthesis, and Therapeutic Potential of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

Abstract This technical guide provides a comprehensive analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4), a trisubstituted pyridine scaffold critical in medicinal chemistry. We explore its IUPAC nomenclature, regioselective synthetic pathways starting from acyclic precursors, and spectroscopic characteristics. Furthermore, we examine its role as a pharmacophore in the development of kinase inhibitors and antimicrobial agents, detailing the electronic effects that govern its reactivity and biological interaction.

Structural Elucidation & IUPAC Nomenclature

Nomenclature Breakdown

The compound is a derivative of nicotinonitrile (3-cyanopyridine). The numbering priority is dictated by the pyridine ring (heterocycle) and the principal functional group (cyano/nitrile).

-

Parent Structure: Pyridine (N is position 1).

-

Principal Group: Carbonitrile (-CN) at position 3 (defining the "nicotinonitrile" core).

-

Substituents:

Full IUPAC Name: 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile.

Structural Analysis & Electronic Properties

The molecule features a "push-pull" electronic system:

-

Electron Withdrawing Groups (EWG): The nitrile (C3) and chlorine (C6) withdraw electron density, activating the ring towards nucleophilic attack.

-

Electron Donating Group (EDG): The methoxy group (C2) donates electron density via resonance (+M effect), stabilizing the cationic character of the ring but also directing electrophilic interactions.

-

Steric Environment: The C4-phenyl ring is twisted out of planarity with the pyridine core (dihedral angle ~35-45°) to minimize steric clash with the C3-cyano group, a feature often exploited in drug design to fill hydrophobic pockets (e.g., ATP binding sites in kinases).

Synthetic Pathways

The most robust synthesis involves a stepwise construction of the pyridine ring followed by functional group manipulation. The critical step is the regioselective nucleophilic aromatic substitution (SₙAr) of the dichloro intermediate.

Pathway Overview

-

Cyclocondensation: Formation of the pyridone core via a multicomponent reaction.

-

Aromatization/Chlorination: Conversion to the 2,6-dichloro intermediate.

-

Regioselective Substitution: Introduction of the methoxy group at C2.[8]

Detailed Protocol

Step 1: Synthesis of 2,6-Dihydroxy-4-phenylnicotinonitrile

-

Reagents: Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate.

-

Conditions: Reflux in Ethanol (or neat at 120°C).

-

Mechanism: Aldol condensation followed by Michael addition and cyclization.

-

Yield: ~70-80%.[9]

Step 2: Chlorination (Vilsmeier-Haack type)

-

Reagents: Phosphorus Oxychloride (POCl₃), PCl₅ (cat.).

-

Conditions: Reflux (100-110°C) for 4-6 hours.

-

Product: 2,6-Dichloro-4-phenylnicotinonitrile .

-

Note: This step converts both hydroxyl/oxo groups to chlorides, activating the ring.

Step 3: Regioselective Methoxylation

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: 0°C to Room Temperature, 1-2 hours.

-

Regioselectivity Logic: The C2 position is ortho to the electron-withdrawing cyano group, making it more electrophilic than the C6 position (para). Furthermore, coordination of the sodium ion (Na⁺) to the nitrile nitrogen can direct the alkoxide nucleophile to the C2 position.

-

Product: 6-Chloro-2-methoxy-4-phenylnicotinonitrile .

Caption: Stepwise synthesis from acyclic precursors to the target 6-chloro-2-methoxy derivative.

Physicochemical Properties & Spectral Analysis

Researchers characterizing this compound should expect the following spectral signatures.

NMR Spectroscopy (Predicted)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 4.05 - 4.15 | Singlet (3H) | -OCH₃ (Deshielded by pyridine ring) |

| 7.15 - 7.25 | Singlet (1H) | H-5 (Pyridine ring proton) | |

| 7.45 - 7.60 | Multiplet (5H) | Phenyl protons (Aromatic) | |

| ¹³C NMR | ~55.0 | Primary | Methoxy carbon |

| ~115.0 | Quaternary | Nitrile (-CN) carbon | |

| ~165.0 | Quaternary | C2 (Attached to OMe) |

Mass Spectrometry

-

Molecular Ion (M+): m/z ~244.04 (for ³⁵Cl) and 246.04 (for ³⁷Cl) in a 3:1 ratio.

-

Fragmentation: Loss of methyl radical (M-15) and loss of CO from the methoxy group are common.

IR Spectroscopy

-

Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .

-

C-Cl Stretch: 700–800 cm⁻¹.

-

Ether Stretch (C-O-C): 1200–1250 cm⁻¹.

Drug Development Potential

This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.

Pharmacophore Mapping

-

H-Bond Acceptor (CN): The nitrile nitrogen can accept hydrogen bonds from residues like the "gatekeeper" in kinase hinge regions.

-

Hydrophobic Domain (Phenyl): The C4-phenyl group occupies hydrophobic pockets (e.g., the back pocket of ATP binding sites).

-

Reactive Handle (Cl): The C6-chlorine is a versatile handle. It can be displaced by amines (via SₙAr) to introduce solubilizing groups (e.g., piperazines) or form additional H-bonds.

Biological Targets

-

PIM-1 Kinase: Derivatives of 4-phenylnicotinonitrile are known inhibitors of PIM-1, a target in leukemia.

-

Antimicrobial Activity: The 2-methoxy-3-cyano core has demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis or metabolic pathways.

Caption: Structure-Activity Relationship (SAR) map highlighting functional zones.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Reaction: Charge the flask with 2,6-dihydroxy-4-phenylnicotinonitrile (10.0 g, 47 mmol) and POCl₃ (50 mL). Add PCl₅ (1.0 g) as a catalyst.

-

Heating: Heat the mixture to reflux (bath temp 110°C) for 5 hours. The suspension should become a clear solution.

-

Workup: Cool to room temperature. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring (Exothermic!). Neutralize with solid Na₂CO₃ to pH 7.

-

Isolation: Extract with Dichloromethane (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo. Recrystallize from Ethanol.

Protocol B: Regioselective Methoxylation

-

Setup: Flame-dried 100 mL flask under Nitrogen atmosphere.

-

Reaction: Dissolve 2,6-dichloro-4-phenylnicotinonitrile (2.49 g, 10 mmol) in anhydrous Methanol (30 mL).

-

Addition: Cool to 0°C. Add Sodium Methoxide (0.54 g, 10 mmol) portion-wise over 15 minutes. Crucial: Do not use excess base to avoid disubstitution.

-

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:2).

-

Purification: Evaporate solvent. Resuspend residue in water (50 mL) and filter the solid. Wash with cold water. Recrystallize from Methanol/Water to obtain the pure 2-methoxy isomer.

References

-

Synthesis and Crystal Structure of Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]

-

Regioselectivity in Nucleophilic Substitution of 2,6-Dichloropyridines. ResearchGate. Available at: [Link]

-

Biological Activity of 2-Methoxy-nicotinonitriles. World News of Natural Sciences. Available at: [Link]

-

Crystal Structure and Interactions of 2-Methoxy-4,6-diphenylnicotinonitrile. PubMed Central (PMC). Available at: [Link]

-

Chemical Shifts of Trace Impurities in NMR Solvents. EPFL. Available at: [Link]

Sources

- 1. 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile | C13H10ClN3O | CID 44410045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]

- 3. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Strategic Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile

Executive Summary

The substituted nicotinonitrile scaffold, specifically 6-chloro-2-methoxy-4-phenylnicotinonitrile , represents a critical pharmacophore in the development of adenosine receptor antagonists and kinase inhibitors. This application note details a robust, three-step synthetic protocol designed for high reproducibility and scalability.

Unlike generic procedures, this guide focuses on the regioselective nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "2,6-Dichloro Displacement Strategy." This approach is preferred over direct condensation methods because it allows for precise control over the substitution pattern on the pyridine ring.

Strategic Pathway:

-

Target: 6-Chloro-2-methoxy-4-phenylnicotinonitrile.

-

Scaffold Origin: 2,6-Dihydroxy-4-phenylnicotinonitrile (via Guareschi-Thorpe condensation).

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the functionalized pyridine core.

Detailed Experimental Protocols

Phase 1: Scaffold Assembly (Guareschi-Thorpe Condensation)

Objective: Synthesis of 2,6-dihydroxy-4-phenylnicotinonitrile.

This step constructs the pyridine ring. The reaction typically yields the 2,6-dihydroxy tautomer (often existing as the 2,6-dione or 6-hydroxy-2-pyridone form in solid state).

Reagents:

-

Acetophenone (1.0 equiv)

-

Ethyl Cyanoacetate (2.0 - 2.2 equiv)

-

Ammonium Acetate (8.0 equiv) or Ammonia gas

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Mixing: Dissolve Acetophenone (10 mmol) and Ethyl Cyanoacetate (22 mmol) in Ethanol (30 mL). Add Ammonium Acetate (80 mmol).

-

Reaction: Heat the mixture to reflux (

C) for 12–24 hours. The solution will typically darken, and a precipitate may begin to form. -

Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.

-

If no solid: Concentrate the solvent under reduced pressure.[4] Treat the residue with cold water and acidify slightly with HCl to induce precipitation.

-

-

Purification: Recrystallize from Acetic Acid or DMF/Ethanol if necessary.

-

Validation:

(DMSO-

Phase 2: Chlorination (Vilsmeier-Haack Type)

Objective: Synthesis of 2,6-dichloro-4-phenylnicotinonitrile.[3]

Safety Alert:

Reagents:

-

2,6-Dihydroxy-4-phenylnicotinonitrile (from Phase 1)

-

Phosphorus Oxychloride (

) (excess, acts as solvent/reagent) -

Base Catalyst:

-Diethylaniline or Pyridine (catalytic amount)

Protocol:

-

Setup: Place the dry dihydroxy precursor (5 mmol) in a heavy-walled pressure vial or round-bottom flask.

-

Addition: Carefully add

(10–15 mL). Add 3–5 drops of -

Reaction:

-

Standard: Reflux at

C for 4–8 hours under an inert atmosphere ( -

High Performance: If conversion is sluggish, use a sealed tube/autoclave at

C for 4 hours.

-

-

Quenching (Critical):

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice with vigorous stirring. Maintain temperature

C to avoid violent hydrolysis.

-

-

Isolation: The dichloro product will precipitate as a solid. Filter and wash copiously with water to remove phosphoric acid byproducts.

-

Drying: Dry under vacuum over

. -

Data Check: The product should be a crystalline solid. MS should show the characteristic chlorine isotope pattern (

,

Phase 3: Regioselective Methoxylation

Objective: Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile.

Mechanism: The cyano group at C3 exerts a strong electron-withdrawing effect (ortho-effect), making the C2-chlorine significantly more electrophilic than the C6-chlorine. This allows for highly selective mono-substitution.

Reagents:

-

2,6-Dichloro-4-phenylnicotinonitrile (1.0 equiv)[2]

-

Sodium Methoxide (NaOMe) (1.05 equiv) – Do not use large excess.

-

Solvent: Methanol (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the dichloro starting material (1 mmol) in anhydrous Methanol (10 mL). Cool the solution to

C in an ice bath. -

Addition: Add NaOMe (1.05 mmol) dropwise as a solution in MeOH. Avoid adding solid NaOMe directly to prevent local concentration hotspots.

-

Reaction: Stir at

C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 8:2).-

Endpoint: Disappearance of starting material. Appearance of a new spot. If bis-methoxy product (dimethoxy) appears, the temperature was too high or excess base was used.

-

-

Workup:

-

Neutralize with a few drops of dilute Acetic Acid.

-

Evaporate Methanol under reduced pressure.

-

Resuspend residue in water and extract with Ethyl Acetate (

mL).

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

-

Final Yield: Expect 65–80% yield of the mono-methoxy product.

Analytical Data & Validation

| Attribute | Expected Result | Notes |

| Appearance | White to Off-white Solid | |

| Mass Spec (ESI) | Characteristic of mono-chloro substitution (3:1 ratio). | |

| Singlet corresponding to the | ||

| The C5-H proton on the pyridine ring. | ||

| Regiochemistry | C2-OMe vs C6-OMe | Confirmed by HMBC. The C2-OMe correlates with the C3-CN carbon. |

Troubleshooting & Optimization Logic

The following decision tree assists in optimizing the critical regioselective step.

Figure 2: Workflow for monitoring and correcting the regioselective methoxylation reaction.

References

-

Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile

- Source: Deflorian, F. et al. "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor." Journal of Medicinal Chemistry, 2021.

-

URL:[Link]

-

Regioselectivity in Nicotinonitriles

- Source: WuXi Biology. "QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."

-

URL:[Link]

- General Nicotinonitrile Synthesis (Guareschi-Thorpe): Source: ChemicalBook. "Synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile."

Sources

Application Notes and Protocols: 6-Chloro-2-methoxy-4-phenylnicotinonitrile as a Versatile Intermediate in Organic Synthesis

Introduction: The Strategic Value of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals, including the kinase inhibitors bosutinib and neratinib, as well as cardiotonic agents like milrinone.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, amenable to extensive functionalization. Among its derivatives, 2-alkoxy-3-cyanopyridines have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]

This guide focuses on a particularly valuable building block: 6-Chloro-2-methoxy-4-phenylnicotinonitrile . The strategic arrangement of its functional groups—a reactive chlorine atom, an activating methoxy group, a versatile nitrile, and a phenyl moiety—renders it an exceptionally powerful intermediate for the synthesis of complex molecular architectures and diverse compound libraries. This document provides an in-depth exploration of its core reactivity and detailed protocols for its application in key synthetic transformations.

Core Reactivity Principles: A Guide to Strategic Disconnection

Understanding the inherent reactivity of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is paramount for its effective use in synthesis. The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles.

-

The C6-Chloro Group: The Primary Hub for Diversification The chlorine atom at the 6-position is the most reactive site for substitution. Its reactivity is significantly enhanced by the electron-withdrawing effects of the ring nitrogen atom and the C3-cyano group.[4] This electronic pull makes the C6-carbon highly electrophilic and susceptible to two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an excellent handle for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-O bonds.

-

Nucleophilic Aromatic Substitution (SNAr): The activated pyridine ring readily undergoes substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, via an addition-elimination mechanism.[5][6]

-

-

The C3-Nitrile Group: A Gateway to Fused Systems and Functional Group Interconversion The nitrile group is a versatile functional handle. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or, most significantly, act as an electrophile in cyclization reactions. Its reaction with binucleophiles like hydrazine is a classic strategy for constructing fused heterocyclic systems.[7]

-

The C2-Methoxy Group: A Modulating Influence The methoxy group at the C2-position electronically activates the ring, further facilitating reactions at the C6-position. While less commonly modified, it can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to reveal a 2-hydroxypyridine (or its 2-pyridone tautomer), opening another avenue for derivatization.

Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are privileged structures in many drug candidates.[8][9] The reaction's tolerance for a broad range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy for elaborating the 6-chloro-nicotinonitrile core.

Reaction Mechanism

The catalytic cycle involves a Pd(0)/Pd(II) interchange. It begins with the Oxidative Addition of the C-Cl bond to the active Pd(0) catalyst. This is followed by Transmetalation , where, in the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The cycle concludes with Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a generalized method for coupling 6-Chloro-2-methoxy-4-phenylnicotinonitrile with a generic arylboronic acid.

Materials:

-

6-Chloro-2-methoxy-4-phenylnicotinonitrile (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add 6-Chloro-2-methoxy-4-phenylnicotinonitrile, the arylboronic acid, and the base.

-

Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of inert gas, add the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Place the reaction vessel in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary: Typical Suzuki Reaction Parameters

| Component | Examples | Typical Amount/Conditions | Rationale |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-10 mol% | The catalyst is the core of the reaction, facilitating the C-C bond formation.[10] |

| Ligand | PPh₃, PCy₃, SPhos, XPhos | 1-2 equiv relative to Pd | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands are often preferred. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equiv | Activates the boronic acid for the transmetalation step.[11] |

| Solvent | 1,4-Dioxane, Toluene, DME, THF (often with H₂O) | 0.1 - 0.5 M | Solubilizes reactants. The addition of water can sometimes accelerate the reaction. |

| Temperature | 80 - 120 °C | - | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition. |

Application Note 2: C-N and C-O Bond Formation via SNAr

Nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free route to introduce nitrogen, oxygen, or sulfur functionalities at the C6-position. This reaction is highly efficient due to the electron-deficient nature of the pyridine ring.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[4][5]

Experimental Protocol: General Procedure for Amination

This protocol describes the reaction with a generic secondary amine, such as morpholine.

Materials:

-